

Application Notes and Protocols for Gentle DNA/RNA Extraction Using Disodium Sulfosuccinate

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Compound of Interest

Compound Name: *Disodium sulfosuccinate*

Cat. No.: *B1172014*

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Introduction

The isolation of high-quality, intact deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is a critical prerequisite for a wide array of molecular biology applications, from PCR and next-generation sequencing to gene expression analysis and the development of nucleic acid-based therapeutics. Traditional extraction methods often employ harsh detergents, such as sodium dodecyl sulfate (SDS), which can lead to denaturation and shearing of nucleic acids, as well as the co-purification of inhibitors that can affect downstream enzymatic reactions.

This document provides detailed application notes and protocols for the use of **Disodium Sulfosuccinate**, a milder anionic surfactant, as a key component in gentle lysis buffers for the extraction of DNA and RNA from various biological samples. The protocols outlined here are designed to minimize denaturation and physical damage to nucleic acids, resulting in higher integrity and improved performance in sensitive downstream applications. While specific performance data for **disodium sulfosuccinate** in nucleic acid extraction is not widely published, the provided protocols are based on the known properties of mild surfactants and established principles of molecular biology.

Principle of Action

Disodium sulfosuccinate is an anionic surfactant known for its mild cleansing and foaming properties. In the context of nucleic acid extraction, its utility lies in its ability to disrupt the lipid bilayer of cell membranes and the nuclear envelope to release cellular contents, including DNA and RNA. Due to its less aggressive nature compared to harsh detergents like SDS, it is hypothesized to cause less protein denaturation, which can be beneficial for preserving the integrity of nucleic acid-protein complexes and for minimizing the co-precipitation of denatured proteins with nucleic acids. The general principle involves cell lysis with a **disodium sulfosuccinate**-based buffer, followed by the removal of proteins and other contaminants, and subsequent precipitation and purification of the nucleic acids.

Data Presentation: Comparative Performance

The following tables provide a summary of expected quantitative data when comparing the proposed **Disodium Sulfosuccinate** method with standard extraction protocols using Sodium Dodecyl Sulfate (SDS) and Triton X-100. The data for SDS and Triton X-100 is based on typical results reported in the literature. The values for the **Disodium Sulfosuccinate** method are projected based on the properties of mild detergents and are intended to serve as a baseline for optimization.

Table 1: Expected DNA Yield and Purity from Cultured Mammalian Cells (per 1 million cells)

Lysis Buffer Component	Typical DNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio
Disodium Sulfosuccinate (DSS)	5 - 8	1.8 - 2.0	2.0 - 2.2
Sodium Dodecyl Sulfate (SDS)	6 - 10	1.7 - 1.9	1.8 - 2.1
Triton X-100	4 - 7	1.8 - 2.0	1.9 - 2.2

Table 2: Expected RNA Yield, Purity, and Integrity from Cultured Mammalian Cells (per 1 million cells)

Lysis Buffer Component	Typical RNA Yield (µg)	A260/A280 Ratio	A260/A230 Ratio	RNA Integrity Number (RIN)
Disodium Sulfosuccinate (DSS)	8 - 12	1.9 - 2.1	2.0 - 2.2	8.5 - 10
Sodium Dodecyl Sulfate (SDS)	10 - 15	1.8 - 2.0	1.9 - 2.1	7.5 - 9.0
Triton X-100	7 - 11	1.9 - 2.1	2.0 - 2.2	8.0 - 9.5

Experimental Protocols

Protocol 1: Gentle DNA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of high molecular weight genomic DNA from cultured mammalian cells using a **disodium sulfosuccinate**-based lysis buffer.

Materials:

- Lysis Buffer (DSS-Lysis-A):
 - 10 mM Tris-HCl (pH 8.0)
 - 100 mM NaCl
 - 25 mM EDTA
 - 0.5% (w/v) **Disodium Sulfosuccinate**
 - Nuclease-free water
- Proteinase K (20 mg/mL)
- RNase A (10 mg/mL)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

- Chloroform:Isoamyl Alcohol (24:1)
- 3 M Sodium Acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Phosphate-Buffered Saline (PBS)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Microcentrifuge
- Water bath or heat block

Procedure:

- Cell Harvesting:
 - For adherent cells, wash the cell monolayer with PBS, then detach cells using a cell scraper in the presence of PBS.
 - For suspension cells, directly pellet the cells.
 - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.
 - Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
- Cell Lysis:
 - Resuspend the cell pellet in 400 µL of Lysis Buffer (DSS-Lysis-A).
 - Add 20 µL of Proteinase K (final concentration 1 mg/mL).
 - Incubate at 56°C for 1-2 hours with gentle agitation.

- RNase Treatment:
 - Add 4 μ L of RNase A (final concentration 100 μ g/mL).
 - Incubate at 37°C for 30 minutes.
- Protein Removal:
 - Add an equal volume (400 μ L) of phenol:chloroform:isoamyl alcohol.
 - Mix gently by inverting the tube for 5 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at room temperature.
 - Carefully transfer the upper aqueous phase to a new tube.
- Chloroform Extraction:
 - Add an equal volume of chloroform:isoamyl alcohol.
 - Mix gently and centrifuge at 12,000 x g for 5 minutes.
 - Transfer the upper aqueous phase to a new tube.
- DNA Precipitation:
 - Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
 - Add 2.5 volumes of ice-cold 100% ethanol.
 - Mix gently by inversion until a white DNA precipitate is visible.
 - Incubate at -20°C for at least 1 hour.
- DNA Pelleting and Washing:
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
 - Carefully discard the supernatant.

- Wash the DNA pellet with 500 μ L of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Discard the supernatant and air-dry the pellet for 5-10 minutes.
- DNA Resuspension:
 - Resuspend the DNA pellet in 50-100 μ L of TE Buffer.
 - Incubate at 65°C for 10 minutes to aid dissolution.
 - Store the DNA at -20°C.

Protocol 2: Gentle RNA Extraction from Cultured Mammalian Cells

This protocol is designed for the extraction of high-quality total RNA, suitable for applications such as RT-qPCR and RNA sequencing.

Materials:

- Lysis Buffer (DSS-Lysis-B):
 - 10 mM Tris-HCl (pH 7.5)
 - 150 mM NaCl
 - 1.5 mM MgCl₂
 - 0.65% (v/v) **Disodium Sulfosuccinate**
 - 1 mM DTT (add fresh)
 - RNase Inhibitor (e.g., 40 U/ μ L)
 - Nuclease-free water
- TRI Reagent or similar phenol-guanidine isothiocyanate solution

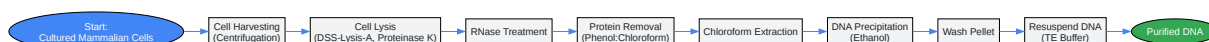
- Chloroform
- Isopropanol
- 75% Ethanol (in nuclease-free water)
- Nuclease-free water
- All other materials as listed in Protocol 1, ensuring they are RNase-free.

Procedure:

- Cell Harvesting:
 - Follow the same procedure as in Protocol 1, ensuring all reagents and equipment are RNase-free.
- Cell Lysis:
 - Resuspend the cell pellet in 1 mL of TRI Reagent per 5-10 million cells.
 - Pipette the lysate up and down several times to homogenize.
 - Incubate at room temperature for 5 minutes.
- Phase Separation:
 - Add 0.2 mL of chloroform per 1 mL of TRI Reagent.
 - Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new tube.
 - Add 0.5 mL of isopropanol per 1 mL of TRI Reagent used.

- Mix and incubate at room temperature for 10 minutes.
- RNA Pelleting and Washing:
 - Centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Discard the supernatant.
 - Wash the RNA pellet with 1 mL of 75% ethanol.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
- RNA Resuspension:
 - Discard the supernatant and air-dry the pellet for 5-10 minutes.
 - Resuspend the RNA in 20-50 µL of nuclease-free water.
 - Incubate at 55-60°C for 10 minutes to dissolve the RNA.
 - Store the RNA at -80°C.

Mandatory Visualizations



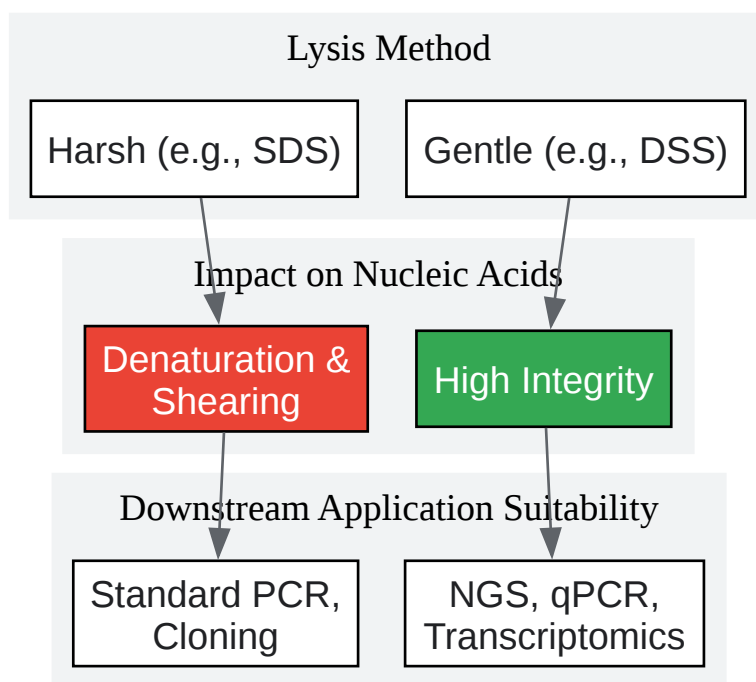
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Caption: Workflow for gentle DNA extraction.



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Caption: Workflow for gentle RNA extraction.



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Caption: Lysis method impact on nucleic acids.

Conclusion

The use of **disodium sulfosuccinate** in lysis buffers presents a promising alternative for the gentle extraction of high-quality DNA and RNA. The milder nature of this surfactant is expected to yield nucleic acids with higher integrity, which is particularly advantageous for sensitive downstream applications that are susceptible to inhibitors and nucleic acid degradation. The provided protocols offer a solid foundation for researchers to optimize extraction conditions for their specific cell types and research needs. Further empirical validation is encouraged to fully characterize the performance of **disodium sulfosuccinate**-based methods in comparison to established protocols.

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